molecular formula C26H25F2NO4 B13489197 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylic acid

Cat. No.: B13489197
M. Wt: 453.5 g/mol
InChI Key: SXBMAADKGCKHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorodispirodecane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these steps include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various acid chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of automated peptide synthesizers for the introduction of the Fmoc group and large-scale reactors for the formation of the difluorodispirodecane core. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd-C, and bases like NaH or LDA. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound.

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group serves as a protecting group in peptide synthesis, preventing unwanted side reactions. The difluorodispirodecane core provides structural stability and rigidity, making it an ideal scaffold for various applications. The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-8,8-difluorodispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid apart from similar compounds is its unique difluorodispirodecane core, which imparts distinct structural and chemical properties. This core enhances the compound’s stability and rigidity, making it particularly useful in applications requiring robust molecular scaffolds.

Properties

Molecular Formula

C26H25F2NO4

Molecular Weight

453.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid

InChI

InChI=1S/C26H25F2NO4/c27-26(28)14-24(15-26)10-23(11-24)12-25(13-23,21(30)31)29-22(32)33-9-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,29,32)(H,30,31)

InChI Key

SXBMAADKGCKHQW-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC13CC(C3)(F)F)CC(C2)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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